3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1536708-25-4
VCID: VC4543702
InChI: InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
SMILES: CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I
Molecular Formula: C9H13IN2O2S
Molecular Weight: 340.18

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

CAS No.: 1536708-25-4

Cat. No.: VC4543702

Molecular Formula: C9H13IN2O2S

Molecular Weight: 340.18

* For research use only. Not for human or veterinary use.

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione - 1536708-25-4

Specification

CAS No. 1536708-25-4
Molecular Formula C9H13IN2O2S
Molecular Weight 340.18
IUPAC Name 3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Standard InChI InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
Standard InChI Key HOMAQDWMORHNOB-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I

Introduction

Chemical Identity and Structural Features

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1788823-11-9) has the molecular formula C₉H₁₄ClIN₂O₂S and a molecular weight of 376.64 g/mol . Its IUPAC name reflects the integration of a 4-iodo-3,5-dimethylpyrazole ring with a 1,1-dioxothiolane system. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications .

Structural Analysis

  • Pyrazole Core: The 3,5-dimethyl substituents induce steric hindrance, while the 4-iodo group introduces potential sites for nucleophilic substitution or cross-coupling reactions .

  • Thiolane-1,1-dione: The sulfone group (S=O) confers electron-withdrawing effects, polarizing the thiolane ring and influencing intermolecular interactions .

PropertyValueSource
CAS Number1788823-11-9
Molecular FormulaC₉H₁₄ClIN₂O₂S
Molecular Weight (g/mol)376.64
Related Analog (CAS 17115-84-3)C₉H₁₄N₂O₂S (MW 214.28)

Synthetic Pathways and Optimization

While direct synthetic protocols for this compound remain underrepresented in public literature, plausible routes can be extrapolated from analogous pyrazole-thiolane systems .

Hypothesized Synthesis

  • Pyrazole Iodination: 3,5-Dimethyl-1H-pyrazole undergoes electrophilic iodination at the 4-position using iodine monochloride (ICl) in acetic acid .

  • Ring Functionalization: The iodopyrazole is reacted with thiolane-1,1-dione precursors, such as 3-bromothiolane-1,1-dione, under Ullmann coupling conditions to form the C–N bond .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

Key Challenges:

  • Steric hindrance from methyl groups may reduce iodination efficiency.

  • Sulfone stability under coupling conditions requires careful temperature control .

Physicochemical Properties

Property3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Molecular Weight376.64 g/mol214.28 g/mol
LogP (Predicted)1.2–1.5 (moderate lipophilicity)0.86
Topological Polar Surface Area78.9 Ų51.96 Ų

The iodine atom increases molecular weight and polarizability compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by two key domains:

Pyrazole Ring

  • Iodine Substituent: Susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups .

  • Methyl Groups: Provide steric protection but may undergo oxidation to carboxylic acids under strong conditions .

Thiolane-1,1-dione System

  • Sulfone Group: Participates in hydrogen bonding, influencing crystallinity and solubility.

  • Ring Strain: The five-membered thiolane ring may undergo ring-opening reactions with nucleophiles such as amines or thiols .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Potential building block for kinase inhibitors or antiviral agents.

  • Materials Science: Sulfone-containing compounds are employed in polymer cross-linking and ionic liquids .

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